molecular formula C18H16N2O5S2 B2877873 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(ethanesulfonyl)benzamide CAS No. 886921-67-1

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(ethanesulfonyl)benzamide

Cat. No.: B2877873
CAS No.: 886921-67-1
M. Wt: 404.46
InChI Key: WXAUVDJLIQNGTK-UHFFFAOYSA-N
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Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(ethanesulfonyl)benzamide is a heterocyclic compound featuring a tricyclic core system with oxygen, sulfur, and nitrogen atoms. The tricyclo[7.4.0.0^{3,7}] framework positions it within a class of fused-ring systems studied for applications in medicinal chemistry and materials science. The ethanesulfonyl group enhances solubility and may influence binding interactions in biological systems .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-2-27(22,23)12-5-3-11(4-6-12)17(21)20-18-19-13-9-14-15(10-16(13)26-18)25-8-7-24-14/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUVDJLIQNGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(ethanesulfonyl)benzamide involves multiple steps starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(ethanesulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Heterocycles with Sulfur and Oxygen Substituents

The compound shares structural motifs with tricyclic systems reported in the synthesis of bioactive molecules. For example, 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS 1322000-09-8) features an identical tricyclic core but differs in substituents: the benzamide group contains methoxy groups instead of an ethanesulfonyl moiety. This substitution impacts polarity and electronic effects, with the ethanesulfonyl group likely increasing hydrophilicity and hydrogen-bonding capacity compared to methoxy derivatives .

Table 1: Structural Comparison of Tricyclic Benzamide Derivatives

Compound Name Tricyclic Core Benzamide Substituent Key Functional Groups
N-{10,13-dioxa-4-thia-6-azatricyclo[...]tetraen-5-yl}-4-(ethanesulfonyl)benzamide 10,13-dioxa-4-thia-6-azatricyclo 4-(ethanesulfonyl) Sulfonyl, Amide
3,5-dimethoxy-N-[(5E)-6-methyl-...trideca-1,3(7),8-trien-5-ylidene]benzamide 10,13-dioxa-4-thia-6-azatricyclo 3,5-dimethoxy Methoxy, Imine
Heterocyclic Derivatives with Sulfur-Containing Moieties

Compounds such as 2-(benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl) acetamide (9a-c) () share sulfur-containing heterocycles. While the target compound integrates sulfur within a rigid tricyclic system, derivatives like 9a-c feature thiazolidin-4-one rings.

Table 2: Comparison of Sulfur-Containing Heterocycles

Compound Class Core Structure Key Functional Groups Potential Applications
Target Compound Tricyclo[7.4.0.0^{3,7}] Ethanesulfonyl, Amide Medicinal chemistry, Catalysis
Thiazolidin-4-one Derivatives Monocyclic thiazolidine Acetamide, Substituted phenyl Antimicrobial agents
Structural Similarity Analysis Using Chemoinformatics

Similarity coefficients (e.g., Tanimoto index) quantify structural overlap between the target compound and databases. For example, binary fingerprint analysis () would highlight shared features such as the tricyclic core and sulfonyl group. However, the ethanesulfonyl substituent distinguishes it from analogs like methylofuran (), which lacks the benzamide moiety and tricyclic complexity . Such computational tools aid in identifying analogs for structure-activity relationship (SAR) studies.

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